Cas no 1804437-47-5 (5-(Bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde)

5-(Bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde is a versatile fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a bromomethyl group, difluoromethyl substituent, and trifluoromethoxy moiety—enhance reactivity and enable selective functionalization, making it valuable for constructing complex heterocyclic frameworks. The aldehyde group offers further derivatization potential, facilitating the introduction of diverse pharmacophores. The presence of multiple fluorine atoms contributes to improved metabolic stability and lipophilicity, which are advantageous in drug design. This compound is particularly useful in cross-coupling reactions and as an intermediate for bioactive molecules, underscoring its importance in medicinal chemistry and crop protection research.
5-(Bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde structure
1804437-47-5 structure
Product name:5-(Bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde
CAS No:1804437-47-5
MF:C9H5BrF5NO2
Molecular Weight:334.037519216537
CID:4845423

5-(Bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 5-(Bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde
    • インチ: 1S/C9H5BrF5NO2/c10-1-4-2-16-5(3-17)6(8(11)12)7(4)18-9(13,14)15/h2-3,8H,1H2
    • InChIKey: OQMQAVBDCPJSPS-UHFFFAOYSA-N
    • SMILES: BrCC1=CN=C(C=O)C(C(F)F)=C1OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 8
  • 重原子数量: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 289
  • XLogP3: 3
  • トポロジー分子極性表面積: 39.2

5-(Bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029079359-1g
5-(Bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde
1804437-47-5 97%
1g
$1,445.30 2022-04-02

5-(Bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde 関連文献

5-(Bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehydeに関する追加情報

Introduction to 5-(Bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde (CAS No. 1804437-47-5)

5-(Bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde, with the CAS number 1804437-47-5, is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of pyridine derivatives, which are known for their diverse biological activities and potential applications in drug development. The unique structural features of this molecule, including the presence of bromomethyl, difluoromethyl, and trifluoromethoxy substituents, make it a valuable intermediate in the synthesis of various pharmacologically active agents.

The bromomethyl group in the molecular structure of this compound provides a reactive site for further functionalization, enabling the construction of more complex molecules through nucleophilic substitution reactions. This property is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many modern drugs. The difluoromethyl and trifluoromethoxy groups contribute to the overall electronic properties of the molecule, influencing its reactivity and biological activity. These substituents are often employed in drug design to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles.

In recent years, there has been a growing interest in pyridine derivatives as lead compounds for the development of new therapeutic agents. Pyridines are versatile scaffolds that can be easily modified to produce compounds with a wide range of biological activities. For instance, pyridine-based molecules have shown promise in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders. The compound 5-(Bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde is no exception and has been explored in several research studies for its potential pharmacological effects.

One of the most compelling aspects of this compound is its role as a key intermediate in the synthesis of more complex molecules. The presence of multiple reactive sites allows for diverse chemical transformations, making it a valuable building block for medicinal chemists. For example, the bromomethyl group can be readily converted into other functional groups such as alcohols, amines, and thiols through nucleophilic addition reactions. This flexibility enables the rapid assembly of novel structures with tailored properties.

The difluoromethyl group is another important feature of this compound. It is known to enhance the metabolic stability of drug candidates by reducing susceptibility to oxidative degradation. Additionally, it can improve binding affinity to biological targets by increasing lipophilicity and hydrophobic interactions. These properties make it an attractive moiety for drug design, particularly in the development of small-molecule inhibitors.

The trifluoromethoxy group further contributes to the pharmacological potential of 5-(Bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde. This substituent is often used in medicinal chemistry to modulate pharmacokinetic properties and improve oral bioavailability. It can also influence receptor binding by altering electronic distributions and steric interactions. The combination of these features makes this compound a promising candidate for further exploration in drug discovery.

In recent studies, researchers have utilized this compound as a starting material for the synthesis of novel pyridine-based drugs. One notable example is its application in the development of kinase inhibitors, which are crucial for treating various types of cancer. By modifying the structure of this intermediate, scientists have been able to generate compounds that exhibit potent inhibitory activity against specific kinases involved in tumor growth and progression. These findings highlight the importance of pyridine derivatives in oncology research.

The compound has also been explored for its potential antimicrobial properties. Pyridine-based molecules have shown efficacy against a range of bacterial and fungal pathogens, making them valuable candidates for new antibiotics and antifungal drugs. Researchers have synthesized derivatives of 5-(Bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde that exhibit significant antibacterial activity against multidrug-resistant strains. This underscores the broad therapeutic applications of this class of compounds.

Bromomethyl)-3-(difluoromethyl)-4-(The synthesis and functionalization strategies employed for this compound offer valuable insights into modern synthetic organic chemistry techniques used in drug development. Advanced methods such as palladium-catalyzed cross-coupling reactions have been utilized to introduce various functional groups onto its pyridine core efficiently and selectively these approaches enable medicinal chemists to rapidly explore large chemical spaces and identify novel lead compounds with improved pharmacological profiles.

The future prospects for 5-(Brom om ethyl ))-3((dif luoro methyl))-4(( trif luoro meth oxy))-py rid ine-2-carbox aldehyde are exciting given its versatile structural features nd broad applicability In oncology nurodegenerative diseases infectious diseases nd beyond researchers continue t explore new synthetic pathways t generate derivatives with enhanced potency selectivity nd tolerability This will likely lead t significant advancements in drug discovery nd development programs worldwide.

In conclusion 5(Bromo methyl))-3(d if luoro methyl))-4(tr if luoro meth oxy))py rid ine-2-carbox aldehyde (CAS No 1804437-47-5) represents a promis ing nd multifaceted compoun d with substantial potential in pharmaceutical research nd development Its unique structural features nd diverse biological activities make it an invaluable tool for medicinal chemists scientists continue t unravel its full potential some exciting breakthroughs await t be realized.

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